molecular formula C15H15N B14700779 (p-Methylbenzylidene)-benzyl-amine CAS No. 24431-15-0

(p-Methylbenzylidene)-benzyl-amine

Katalognummer: B14700779
CAS-Nummer: 24431-15-0
Molekulargewicht: 209.29 g/mol
InChI-Schlüssel: OSLKUQQWXYNANV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(p-Methylbenzylidene)-benzyl-amine is an organic compound with the molecular formula C15H15N It is a derivative of benzylamine, where the benzylidene group is substituted with a p-methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (p-Methylbenzylidene)-benzyl-amine typically involves the condensation reaction between p-methylbenzaldehyde and benzylamine. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature conditions. The general reaction scheme is as follows:

p-Methylbenzaldehyde+BenzylamineThis compound+Water\text{p-Methylbenzaldehyde} + \text{Benzylamine} \rightarrow \text{this compound} + \text{Water} p-Methylbenzaldehyde+Benzylamine→this compound+Water

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(p-Methylbenzylidene)-benzyl-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of benzylidene derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

(p-Methylbenzylidene)-benzyl-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of (p-Methylbenzylidene)-benzyl-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (p-Methylbenzylidene)-octyl-amine
  • (p-Methylbenzylidene)-pentyl-amine
  • (p-Methylbenzylidene)-camphor

Uniqueness

(p-Methylbenzylidene)-benzyl-amine is unique due to its specific structural features, such as the presence of both benzylidene and p-methyl groups. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

24431-15-0

Molekularformel

C15H15N

Molekulargewicht

209.29 g/mol

IUPAC-Name

N-benzyl-1-(4-methylphenyl)methanimine

InChI

InChI=1S/C15H15N/c1-13-7-9-15(10-8-13)12-16-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3

InChI-Schlüssel

OSLKUQQWXYNANV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C=NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.